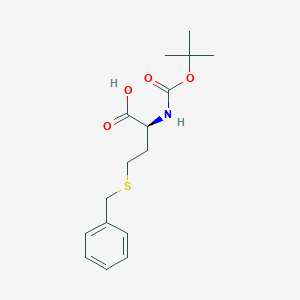

Boc-hocys(bzl)-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-4-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-16(2,3)21-15(20)17-13(14(18)19)9-10-22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZRILZGPVJXKH-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901172013 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901172013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16947-99-2 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16947-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901172013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Unique Importance of Homocysteine Derivatives in Peptide and Protein Research

Homocysteine, a non-proteinogenic amino acid, differs from its proteinogenic counterpart, cysteine, by an additional methylene group in its side chain. nih.gov While not incorporated into proteins during ribosomal translation, homocysteine and its derivatives are of significant interest in chemical biology and medicinal chemistry. nih.govresearchgate.net Introducing homocysteine into a peptide sequence in place of natural amino acids like methionine or cysteine can lead to the creation of peptide analogs with altered conformations and biological activities. universityofcalifornia.eduresearchgate.net

These structural modifications are valuable for several research applications:

Probing Structure-Activity Relationships: By observing how the substitution of a natural amino acid with a homocysteine derivative affects a peptide's biological function, researchers can gain insights into the specific roles of different parts of the peptide.

Developing Therapeutic Peptides: The altered stability and receptor-binding properties of homocysteine-containing peptides can be exploited to design novel therapeutic agents. chemimpex.com

Site-Specific Modification: The thiol group of homocysteine provides a reactive handle for the site-specific attachment of labels, drugs, or other moieties to a peptide or protein. universityofcalifornia.edu

Historical Context and Contemporary Relevance of the Boc/bzl Protection Strategy

Methodological Approaches to Nα-Boc Protection and S-Benzylation of Homocysteine

A common route begins with the S-benzylation of homocysteine. This is typically achieved by reacting homocysteine with benzyl chloride in a suitable solvent system. Following the protection of the sulfur atom, the Nα-Boc protection is carried out. This reaction involves treating the S-benzyl-homocysteine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. numberanalytics.com The base facilitates the nucleophilic attack of the amino group on the Boc anhydride. numberanalytics.com

Optimization of Reaction Conditions for Enhanced Yield and Purity in Laboratory Synthesis

The efficiency of this compound synthesis is highly dependent on the optimization of reaction conditions. bocsci.com Key factors that can be fine-tuned include the choice of solvent, base, reaction temperature, and reaction time. numberanalytics.combocsci.com

For the Nα-Boc protection step, a variety of bases and solvents can be employed. Common bases include triethylamine and sodium hydroxide, while solvents like tetrahydrofuran (THF), water, or mixtures thereof are often used. numberanalytics.comwordpress.comprepchem.com The selection of the solvent system can be critical for ensuring the solubility of the starting materials and facilitating the reaction. wordpress.com For instance, the use of a water/methanol/triethylamine mixture has been reported to be effective for the Boc protection of various amines, leading to high yields. wordpress.com

Temperature control is another crucial parameter. bocsci.com While many Boc protection reactions proceed efficiently at room temperature, gentle heating can sometimes be employed to drive the reaction to completion. wordpress.comorgsyn.org However, excessive heat should be avoided to prevent potential side reactions. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time. orgsyn.org

Purification of the final product is typically achieved through extraction and crystallization. After the reaction, the mixture is often acidified to protonate the carboxylic acid, allowing for extraction into an organic solvent like ethyl acetate. prepchem.comorgsyn.org Subsequent washing and evaporation of the solvent, followed by crystallization from a suitable solvent system, can yield the pure this compound. prepchem.comorgsyn.org

Table 1: Exemplary Reaction Conditions for Nα-Boc Protection

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Standard and effective reagent for Boc protection. numberanalytics.com |

| Base | Triethylamine or Sodium Hydroxide | Facilitates the reaction by deprotonating the amino group. numberanalytics.comorgsyn.org |

| Solvent | Tetrahydrofuran (THF), Water, or a mixture | Ensures solubility of reactants and facilitates the reaction. prepchem.comorgsyn.org |

| Temperature | Room temperature to 55°C | Balances reaction rate with the prevention of side reactions. wordpress.comorgsyn.org |

| Monitoring | Thin-Layer Chromatography (TLC) | Allows for tracking reaction progress to determine completion. orgsyn.org |

Control of Stereochemistry and Chiral Integrity during this compound Synthesis

Maintaining the chiral integrity of the L-homocysteine starting material is paramount during the synthesis of this compound, as the biological activity of peptides is highly dependent on their stereochemistry. bocsci.com The risk of racemization, particularly at the α-carbon, must be carefully managed throughout the synthetic sequence.

The conditions for both S-benzylation and Nα-Boc protection are generally considered mild enough to prevent significant racemization. However, the choice of base and temperature can play a role. Strong bases and elevated temperatures can increase the risk of epimerization. Therefore, using milder bases and maintaining controlled temperatures is advisable. orgsyn.org

Chiral analytical techniques, such as chiral high-performance liquid chromatography (HPLC), are essential for verifying the enantiomeric purity of the final product. researchgate.net These methods can separate and quantify the desired L-enantiomer from any contaminating D-enantiomer, ensuring the suitability of the synthesized this compound for stereospecific applications like peptide synthesis. researchgate.net

Development of Advanced Synthetic Routes to Homocysteine Derivatives

While the classical chemical synthesis of this compound is well-established, ongoing research focuses on developing more advanced and efficient synthetic strategies for homocysteine derivatives. These efforts are driven by the need for greener, more scalable, and potentially more stereoselective methods.

Enzymatic and Chemoenzymatic Synthesis Prospects for Homocysteine Scaffolds

The use of enzymes in organic synthesis, or biocatalysis, offers several advantages, including high stereoselectivity and mild reaction conditions. bocsci.com For the synthesis of homocysteine derivatives, enzymes could potentially be employed for stereoselective transformations.

For instance, S-adenosyl-L-homocysteine (SAH) hydrolase is an enzyme that catalyzes the reversible hydrolysis of SAH to L-homocysteine and adenosine. rhhz.net While its natural function is catabolic, the reverse reaction could theoretically be harnessed for the synthesis of homocysteine derivatives if appropriate substrates and reaction conditions are designed. Recent research has demonstrated the one-pot synthesis of SAH from racemic homocysteine thiolactone and adenosine using a combination of recombinant enzymes, highlighting the potential of enzymatic approaches. rsc.org

Furthermore, enzymes like glutamate decarboxylase have been used for the bio-based synthesis of homohypotaurine from a homocysteine derivative, showcasing the versatility of enzymes in modifying the homocysteine scaffold. mdpi.com Although direct enzymatic synthesis of this compound has not been extensively reported, the exploration of enzymes for key steps, such as stereoselective acylation or deprotection, remains a promising area of research.

Scalable Preparative Methodologies for Gram-to-Kilogram Research Needs

The demand for this compound in research and development necessitates synthetic routes that are scalable from the gram to the kilogram scale. nih.govresearchgate.net The principles of process chemistry, which focus on safety, efficiency, and cost-effectiveness, are crucial for large-scale synthesis.

Optimizing reaction parameters such as reactant concentration, temperature, and pressure is a key aspect of developing a scalable process. bocsci.com Minimizing the use of hazardous reagents and solvents and developing efficient purification methods, such as crystallization over chromatographic purification, are also important considerations for large-scale production.

For example, a scalable synthesis of a protected peptide nucleic acid backbone has been reported, demonstrating the successful scale-up of reactions involving Boc protection. nih.gov Similarly, efficient and scalable syntheses of other protected amino acids have been developed, providing a framework for the large-scale production of this compound. researchgate.net These methodologies often involve robust and well-understood chemical transformations that can be reliably performed in large reactors.

Table 2: Comparison of Synthetic Approaches

| Approach | Advantages | Disadvantages |

|---|---|---|

| Classical Chemical Synthesis | Well-established, versatile | May require harsh conditions, potential for racemization |

| Enzymatic/Chemoenzymatic | High stereoselectivity, mild conditions bocsci.com | Enzyme availability and stability can be limiting, substrate scope may be narrow |

| Scalable Methodologies | Cost-effective, suitable for large quantities nih.govresearchgate.net | Requires significant process optimization and specialized equipment |

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) provides a robust platform for the assembly of peptide chains on an insoluble resin support. vapourtec.com The this compound building block is well-suited for integration into the classical Boc/benzyl (Bzl) SPPS strategy. seplite.com

Coupling Chemistry and Efficiency in Boc/Bzl SPPS with this compound

The Boc/Bzl strategy is predicated on a principle of graded acid lability. seplite.com The temporary N-α-Boc protecting group is removed at each cycle using a moderate acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, such as the S-benzyl (Bzl) group on the homocysteine side chain, remain intact until the final cleavage step, which requires a strong acid like anhydrous hydrogen fluoride (HF). seplite.comiris-biotech.deresearchgate.net

The incorporation of this compound into a growing peptide chain follows the standard SPPS cycle:

N-α-Deprotection: Removal of the Boc group from the resin-bound peptide using ~25-50% TFA in dichloromethane (DCM). seplite.com

Neutralization: The resulting ammonium trifluoroacetate salt is neutralized to the free amine, typically with a tertiary base like diisopropylethylamine (DIEA). seplite.com

Coupling: The carboxylic acid of the incoming this compound is activated and coupled to the free amine of the resin-bound peptide.

Table 1: Common Coupling Reagents for Boc-SPPS

| Coupling Reagent/Method | Activating Species | Key Characteristics & Efficiency |

| DCC/HOBt | O-acylisourea / HOBt-ester | The classical carbodiimide method; cost-effective but the dicyclohexylurea (DCU) byproduct is insoluble and can complicate synthesis. HOBt is added to suppress racemization and improve rates. bachem.comnih.gov |

| HBTU/DIEA | HOBt-ester | An aminium-based reagent that provides rapid and efficient coupling. It is one of the most widely used reagents in modern SPPS. peptide.comnih.gov |

| HATU/DIEA | HOAt-ester | Generally considered more reactive than HBTU due to the 7-aza-HOBt (HOAt) leaving group, making it highly effective for sterically hindered couplings. peptide.com |

| PyBOP/DIEA | HOBt-ester | A phosphonium salt-based reagent, known for high coupling efficiency and generating byproducts that are more soluble than DCU. peptide.com |

Optimization of coupling times, reagent equivalents, and solvent choice ensures that the incorporation of this compound proceeds to completion, which is essential for preventing the formation of deletion sequences in the final peptide product. gyrosproteintechnologies.comnih.gov

Management of On-Resin Side Reactions Involving the S-Benzyl Protecting Group of Homocysteine

While the S-benzyl protecting group is robust, its presence in the synthesis of homocysteine-containing peptides requires careful management to avoid side reactions. The thioether functionality of the homocysteine side chain is nucleophilic and susceptible to alkylation.

During the repetitive TFA-mediated deprotection of the N-α-Boc group, highly reactive carbocations are generated. acs.org These electrophilic species can alkylate sensitive residues. The thioether of S-benzyl-homocysteine, similar to that of methionine, is a potential target for such alkylation, leading to the formation of a tertiary sulfonium salt. This side reaction can be particularly problematic in long syntheses with many deprotection cycles. acs.org

Furthermore, during the final cleavage with strong acids like HF or TFMSA, the benzyl group is removed, generating benzyl cations. These cations can re-alkylate the now-free thiol of homocysteine or attack other nucleophilic residues in the peptide, such as tryptophan or tyrosine.

To mitigate these side reactions, scavengers are added to the cleavage cocktail. chempep.com These are molecules that are more nucleophilic than the peptide side chains and can effectively trap the reactive carbocations.

Thioanisole: Often used in HF or TFMSA cleavage cocktails, it acts as an effective scavenger for benzyl cations.

1,2-Ethanedithiol (EDT): A common scavenger that helps prevent alkylation of sulfur-containing amino acids. chempep.com

Anisole/Phenol: Used to trap various alkylating species generated during cleavage. acs.orgpeptide.com

Dimethylsulfide (DMS): In "low-high" HF cleavage procedures, DMS is used in the "low HF" step to promote an SN2-type deprotection mechanism, which minimizes carbocation formation. sigmaaldrich.com

A typical "high HF" cleavage cocktail for a peptide containing sensitive residues might consist of HF:p-cresol:thioanisole (e.g., 90:5:5). For peptides containing S-benzyl homocysteine, the inclusion of a thiol scavenger like thioanisole is crucial for obtaining the desired product in high purity. sigmaaldrich.comacs.org

Application in Solution-Phase Peptide Synthesis and Fragment Condensation Strategies

This compound is also a valuable reagent for classical solution-phase peptide synthesis (LPPS). peptide.combachem.comresearchgate.net In this approach, protected amino acids or peptide segments are coupled in a suitable organic solvent, followed by purification of the intermediate product at each step. The Boc/Bzl protection scheme is well-suited for solution synthesis. bachem.comresearchgate.net The S-benzyl group is stable to the conditions used for coupling and for the removal of many other protecting groups, but it can be cleaved at the end of the synthesis via methods like sodium in liquid ammonia or strong acidolysis. peptide.com

A powerful strategy that merges the advantages of both solid-phase and solution-phase techniques is convergent synthesis via fragment condensation . nih.gov In this approach:

Several small-to-medium-sized peptide fragments are synthesized in parallel using SPPS. nih.gov

These fragments, including one containing this compound, are cleaved from a highly acid-labile resin (e.g., 2-chlorotrityl resin) with their side-chain protection intact. iris-biotech.de

The purified, protected fragments are then coupled together in solution to assemble the final, larger peptide. nih.gov

This strategy is particularly effective for the synthesis of very long peptides or small proteins. It circumvents the cumulative yield losses and purification challenges associated with very long stepwise SPPS protocols. bachem.com The use of this compound allows for the strategic placement of homocysteine within a specific fragment, which is then incorporated into the larger target molecule through a controlled, solution-phase coupling reaction.

Construction of Homocysteine-Based Peptidomimetics and Conformational Constrained Systems

A primary driver for incorporating homocysteine into peptides is to create peptidomimetics with enhanced structural stability, receptor affinity, and proteolytic resistance. upc.edubeilstein-journals.org This is often achieved by introducing conformational constraints, which lock the peptide into a specific three-dimensional shape that mimics its bioactive conformation. upc.edunih.gov The unique side chain of homocysteine makes it an excellent tool for this purpose.

Design Principles for Modulating Peptide Conformation through Homocysteine Scaffolds

The fundamental design principle is to use the homocysteine side chain as an anchor point for creating a covalent bridge, or "staple," to another part of the peptide, thereby forming a macrocycle. leeds.ac.ukrsc.org The additional methylene group in homocysteine's side chain, compared to cysteine, provides a longer, more flexible linker, enabling the formation of different ring sizes and geometries. epfl.ch This can have a profound impact on the resulting peptide's conformation and biological activity. epfl.chnih.gov

Key constraining strategies involving homocysteine include:

Disulfide Bridging: Homocysteine can be paired with a cysteine residue elsewhere in the sequence. nih.gov Upon oxidation, a mixed homocysteine-cysteine disulfide bridge is formed. The resulting macrocycle is one atom larger than a corresponding cystine bridge, which can alter the turn or helical structure of the peptide backbone. In one study, a cyclic peptide with a disulfide bond between Hcy at position 87 and Cys at position 96 was five times more potent than the parent linear peptide. nih.gov

Thioether Stapling: The thiol group of homocysteine (after deprotection of the Bzl group) can be reacted with an electrophilic partner on another amino acid side chain. A common method involves reacting two thiol-containing residues (e.g., two homocysteines, or a homocysteine and a cysteine) with a bifunctional alkylating agent, such as dibromoxylene, to form a stable thioether bridge. rsc.orgnih.gov This "stapling" is frequently used to stabilize α-helical conformations by linking residues at the i and i+4 or i and i+7 positions. rsc.orgrsc.org The use of homocysteine instead of cysteine in these staples can significantly affect binding affinity by altering the length and geometry of the constraint. nih.gov

Thiolactone Formation: The homocysteine side chain can intramolecularly cyclize to form a stable thiolactone. nih.gov This reactive intermediate can then be used to form amide bonds with other amino acids, providing a unique pathway for peptide synthesis and modification. nih.gov

Bicyclic Scaffolds: Homocysteine can be incorporated into more complex, bicyclic, or spiro-bicyclic systems to create highly rigid peptidomimetics that mimic specific secondary structures like β-turns. beilstein-journals.orgbeilstein-journals.org

Table 3: Homocysteine-Based Conformational Constraining Strategies

| Strategy | Description | Resulting Linkage | Impact on Conformation |

| Mixed Disulfide Bridge | Pairing Hcy with Cys followed by oxidation. | Disulfide (-S-S-) | Creates a macrocycle one atom larger than a cystine bridge, altering backbone geometry. nih.gov |

| Homodimer Disulfide Bridge | Pairing two Hcy residues followed by oxidation. | Disulfide (-S-S-) | Creates a macrocycle two atoms larger than a cystine bridge, offering greater conformational flexibility. |

| Thioether Stapling | Reaction of Hcy (and often another thiol) with a bifunctional linker (e.g., dibromoxylene). | Thioether (-S-CH₂-Ar-CH₂-S-) | Covalently locks peptide into a specific conformation, often an α-helix. The longer Hcy side chain provides different geometric constraints than Cys. rsc.orgnih.gov |

| Thiazine Formation | Condensation with an aldehyde-containing residue. | Thiazine ring | Forms part of a highly constrained bicyclic or spiro-bicyclic scaffold to mimic turns. beilstein-journals.orgbeilstein-journals.org |

The design of these systems requires careful consideration of the placement of the homocysteine residue(s) and the chemistry used to form the constraint. By modulating the ring size, linker chemistry, and stereochemistry, the conformational landscape of the peptide can be precisely tuned to optimize its interaction with a biological target. nih.govnih.govresearchgate.net this compound, as a readily available and synthetically tractable building block, is central to the exploration of these advanced peptidomimetic designs.

Deprotection and Post-synthetic Functionalization of Boc-hocys Bzl -oh Containing Constructs

Cleavage and Side-Chain Deprotection Strategies in Boc/Bzl Chemistry

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of solid-phase peptide synthesis (SPPS). wikipedia.org It relies on the acid-labile Boc group for temporary N-terminal protection and more robust benzyl-based groups for permanent side-chain protection. wikipedia.orgpeptide.com The final step involves the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain protecting groups, a process often referred to as global deprotection. researchgate.net

Hydrofluoric Acid (HF) and Trifluoromethanesulfonic Acid (TFMSA) Deprotection Protocols for S-Benzyl Homocysteine

Strong acids are required to cleave the benzyl protecting group from the sulfur atom of homocysteine. Anhydrous hydrogen fluoride (HF) is a widely used reagent for this purpose in Boc/Bzl-based peptide synthesis. wikipedia.orgwordpress.com The process, often termed HF cleavage, effectively removes the S-benzyl group along with other benzyl-based side-chain protecting groups and cleaves the peptide from the resin. wikipedia.orgnih.gov The reaction proceeds via an SN1 mechanism, generating benzyl carbocations. nih.gov

Trifluoromethanesulfonic acid (TFMSA) presents a viable alternative to HF for the global deprotection of peptides synthesized via Boc chemistry. researchgate.netdntb.gov.ua Similar to HF, TFMSA is a strong acid capable of cleaving the S-benzyl group from homocysteine. researchgate.netsigmaaldrich.com Studies have shown that TFMSA can perform comparably to HF for on-resin deprotection. researchgate.net

A common protocol for HF cleavage involves treating the peptide-resin with a mixture of HF and a scavenger, such as p-cresol, at 0°C for a specified duration. wordpress.com For TFMSA cleavage, a typical cocktail includes TMSOTf, trifluoroacetic acid (TFA), and m-cresol, also at 0°C. sigmaaldrich.com

Selection and Role of Scavengers in Minimizing Peptide Side Reactions (e.g., Alkylation, Oxidation, N-Benzylation)

A significant challenge during strong acid deprotection is the generation of reactive electrophilic species, primarily carbocations from the cleaved protecting groups. researchgate.networdpress.com These carbocations can lead to undesirable side reactions with nucleophilic amino acid side chains. wordpress.com For instance, the benzyl carbocation can alkylate the side chains of methionine, tryptophan, and tyrosine. wordpress.com

To mitigate these side reactions, nucleophilic compounds known as scavengers are added to the cleavage cocktail. wikipedia.orgwordpress.com Their primary role is to trap the carbocations as they are formed, preventing them from reacting with the peptide. researchgate.net The choice of scavengers is critical and depends on the amino acid composition of the peptide.

Common Scavengers in Boc/Bzl Deprotection:

| Scavenger | Targeted Residue/Side Reaction | Mechanism of Action |

| Anisole | Tyrosine, Tryptophan | Acts as a carbocation trap, preventing alkylation of the aromatic side chains. wordpress.com |

| p-Cresol | General Alkylation | A common and effective scavenger for trapping benzyl carbocations. wikipedia.orgwordpress.com |

| Thioanisole | Tryptophan, Methionine | Reduces methionine sulfoxide and prevents alkylation of the indole ring of tryptophan. |

| Dimethyl Sulfide (DMS) | General Alkylation | Helps to suppress various alkylation side reactions. wordpress.com |

| p-Thiocresol | Tryptophan | Used in combination with p-cresol for peptides containing tryptophan. wordpress.com |

| Dithioethane (DTE) | Tryptophan, Cysteine, Methionine | Prevents the formation of peptide side products by scavenging tert-butyl cations formed during Boc deprotection. peptide.compeptide.com |

| Triisopropylsilane (TIS) | Tryptophan | Effective in reducing trityl cations and preventing reattachment to tryptophan. issuu.com |

The use of a "low-high" HF cleavage procedure can also minimize side reactions. This involves an initial deprotection step under milder conditions (low HF) to remove more labile protecting groups, followed by a stronger acid treatment (high HF) to cleave the more resistant ones. sigmaaldrich.com

Orthogonal Deprotection Strategies for the S-Benzyl Protecting Group of Homocysteine

While the Boc/Bzl strategy is effective, it is not truly orthogonal because both the N-terminal Boc group and the S-benzyl side-chain protection are acid-labile, differing only in the strength of the acid required for their removal. peptide.compeptide.com True orthogonality, where protecting groups can be removed under completely different conditions (e.g., acid vs. base), allows for more selective modifications of the peptide. peptide.com

For the S-benzyl group of homocysteine, achieving orthogonality is challenging within the standard Boc/Bzl framework. However, alternative strategies involving different protecting groups for the homocysteine thiol can be employed if selective deprotection is required. For example, protecting groups that are labile to specific reagents other than strong acids would allow for the unmasking of the homocysteine thiol while the rest of the peptide remains protected. This would enable site-specific modifications before the final global deprotection.

Strategies analogous to those used for cysteine can be considered. For instance, the acetamidomethyl (Acm) group is stable to HF but can be removed by mercury(II) acetate or iodine, offering an orthogonal approach. bachem.com Similarly, base-labile protecting groups could provide orthogonality to the acid-labile Boc and benzyl groups.

Site-Specific Bioconjugation and Chemical Ligation via Homocysteine Thiol

The free thiol group of a deprotected homocysteine residue is a highly valuable functional handle for site-specific modifications of peptides and proteins. Its nucleophilicity allows for a variety of selective chemical reactions.

Thiol-Click Reactions and Their Biocompatibility in Aqueous Environments

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and aqueous environments, making them ideal for bioconjugation. nih.gov Thiol-based click reactions are particularly relevant for modifying the homocysteine side chain.

Key Thiol-Click Reactions:

Thiol-Ene Radical Addition: This reaction involves the addition of a thiol to an alkene, often initiated by light or a radical initiator. acs.org It is efficient and can proceed in water, but care must be taken to minimize potential protein damage from free radicals. acs.org

Thiol-Maleimide Michael Addition: This is one of the most widely used bioconjugation reactions. acs.orgrsc.org The thiol of homocysteine reacts readily with the double bond of a maleimide derivative under near-neutral pH conditions (pH 6.5–7.5). rsc.org This reaction is highly selective for thiols and proceeds rapidly. acs.org

Thiol-Disulfide Exchange: The homocysteine thiol can react with a disulfide bond to form a new disulfide linkage. This reversible reaction is crucial in various biological processes and can be exploited for controlled conjugation and release. nih.gov

The biocompatibility of these reactions is a major advantage, allowing for the modification of peptides and proteins in conditions that preserve their structure and function. nih.gov

Development of Homocysteine-Mediated Protein Modification Strategies for Functional Probes

The unique reactivity of the homocysteine thiol has been harnessed to develop innovative strategies for modifying proteins and creating functional probes. nih.govlsu.edu By incorporating a homocysteine residue at a specific site, researchers can introduce a wide range of functionalities, including fluorescent labels, imaging agents, and therapeutic molecules. universityofcalifornia.edursc.org

One powerful approach involves the use of homocysteine thiolactone (HTL). nih.govmdpi.com Reaction of a protein's lysine residues with HTL results in N-homocysteinylation, introducing a new, free thiol group into the protein structure. nih.govmdpi.com This newly installed thiol can then be targeted for further modification using thiol-specific chemistry. nih.govmdpi.com This two-step strategy allows for the dual functionalization of proteins. mdpi.com

Researchers have also developed methods for the chemoselective conversion of methionine residues within peptides and proteins into functional homocysteine derivatives, providing another route to introduce a reactive thiol for site-specific labeling and the creation of novel biopolymers. universityofcalifornia.edu These strategies open up possibilities for creating theranostics, where a single molecule combines therapeutic and diagnostic capabilities, and for developing new biomaterials with tailored properties. nih.govuniversityofcalifornia.edu

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| Boc-hocys(bzl)-OH | N-tert-Butoxycarbonyl-S-benzyl-L-homocysteine |

| HF | Hydrogen Fluoride |

| TFMSA | Trifluoromethanesulfonic Acid |

| Boc | tert-Butoxycarbonyl |

| Bzl | Benzyl |

| SPPS | Solid-Phase Peptide Synthesis |

| TFA | Trifluoroacetic Acid |

| TMSOTf | Trimethylsilyl trifluoromethanesulfonate |

| p-Cresol | 4-Methylphenol |

| Anisole | Methoxybenzene |

| Thioanisole | Methyl phenyl sulfide |

| DMS | Dimethyl Sulfide |

| p-Thiocresol | 4-Methylbenzenethiol |

| DTE | Dithioethane |

| TIS | Triisopropylsilane |

| Acm | Acetamidomethyl |

| HTL | Homocysteine Thiolactone |

| DCC | Dicyclohexylcarbodiimide |

| DIC | Diisopropylcarbodiimide |

Applications in Chemoproteomics and Biological Probe Development Using Homocysteine-Derived Tags

The strategic incorporation of homocysteine and its derivatives into chemical probes has become a valuable tool in the field of chemoproteomics for the identification and characterization of protein targets and for the development of novel biological probes. The unique reactivity of the thiol group in homocysteine, once unmasked, provides a handle for selective chemical modifications, enabling the detection, enrichment, and functional study of proteins in complex biological systems.

One of the key challenges in chemoproteomics is the proteome-wide detection of specific post-translational modifications. For instance, protein N-homocysteinylation, a non-enzymatic modification of lysine residues by homocysteine thiolactone (HTL), has been implicated in cardiovascular and neurodegenerative diseases. researchgate.netrsc.org To address the challenge of detecting this modification, chemical proteomics strategies have been developed. These strategies often involve the use of specially designed chemical probes that can selectively react with the modified proteins.

Researchers have synthesized alkynyl thioester probes that, inspired by native chemical ligation, can chemoselectively label and enrich N-homocysteinylated proteins from complex cellular lysates. researchgate.netrsc.org This approach allowed for the identification of over 800 N-homocysteinylated proteins in HTL-treated HeLa cells, providing a significant leap in understanding the scope of this modification. researchgate.netrsc.org The development of such probes facilitates the functional study of protein N-homocysteinylation and its role in diseases associated with hyperhomocysteinemia. researchgate.netrsc.org

Beyond naturally occurring modifications, homocysteine derivatives are engineered into probes for broader chemoproteomic applications. The ability to introduce a bioorthogonal handle, such as an azide or an alkyne, through a homocysteine-derived tag allows for subsequent "click" chemistry reactions. acs.org This enables the attachment of reporter molecules like fluorophores or biotin for visualization and affinity purification, respectively.

The versatility of homocysteine-derived tags is further highlighted by their use in activity-based protein profiling (ABPP). ABPP utilizes reactive chemical probes to target active sites of specific enzyme classes within the proteome. Probes based on S-adenosyl-L-homocysteine (SAH), a metabolic precursor of homocysteine, have been instrumental in profiling and enriching a large number of methyltransferases from human cancer cell lysates with high specificity. acs.orgnih.gov These photoreactive SAH probes can also enrich proteins associated with methyltransferases and be used to screen for and assess the selectivity of enzyme inhibitors. acs.org

The development of novel chemoproteomic methods continues to expand the utility of homocysteine-derived tags. For example, multiplexed CuAAC Suzuki–Miyaura chemoproteomics has been introduced as a platform to simultaneously assess the labeling of both cysteine and lysine residues. acs.org This approach utilizes aryl halides as bioorthogonal handles, which are compatible with chemoproteomics and can be readily incorporated into probes. acs.org

Research Findings on Homocysteine-Derived Probes:

| Probe Type | Application | Key Findings |

| Alkynyl Thioester Probes | Profiling of protein N-homocysteinylation | Identified over 800 N-homocysteinylated proteins and 304 modification sites in HeLa cells. researchgate.netrsc.org |

| S-adenosyl homocysteine (SAH) Photoreactive Probes | Profiling of methyltransferases | Enriched over 50 methyltransferases from cancer cell lysates with high specificity. acs.orgnih.gov |

| Iodophenyl Probe (Pan-cysteine-reactive) | Bio-orthogonal enrichment for chemoproteomics | Demonstrated that a single iodo atom can function as an effective bio-orthogonal handle. acs.org |

| Homocysteine-based Fluorescent Probes | Detection of homocysteine in living cells | Developed probes with high selectivity and sensitivity for homocysteine over other amino acids. acs.org |

The design of highly selective and sensitive fluorescent probes for homocysteine itself is another critical area of research. Elevated levels of homocysteine are a risk factor for various diseases, making its detection in biological systems important. rsc.org Novel fluorescent probes have been engineered to react specifically with homocysteine, allowing for its visualization and quantification in living cells. acs.org These probes often exhibit "turn-on" fluorescence upon reaction with homocysteine, providing a clear signal against a low background. acs.org

Advanced Research Areas and Biomedical Impact of Boc-hocys Bzl -oh Derivatives

Rational Design of Thiol-Containing Peptide Therapeutics

The incorporation of homocysteine, via precursors like Boc-hocys(bzl)-OH, into peptide therapeutics is a key strategy in medicinal chemistry. It allows for the fine-tuning of a peptide's pharmacological profile.

Structure-Activity Relationship Studies of Homocysteine Peptides in Receptor Binding

Structure-activity relationship (SAR) studies are fundamental to understanding how a peptide's structure correlates with its biological function, particularly its ability to bind to physiological receptors. escholarship.orgnih.gov The introduction of homocysteine into a peptide sequence can alter its conformational flexibility and the spatial orientation of its side chains, which are crucial for molecular recognition at receptor binding sites. escholarship.org

For instance, replacing a cysteine with a homocysteine residue in a cyclic peptide analogue can expand the ring size. This modification can provide valuable insights into the optimal ring conformation for receptor affinity. nih.gov In a study on angiotensin II (AII) analogs, replacing cysteine with homocysteine to form a disulfide bridge resulted in potent cyclic analogs with affinities similar to the native peptide, demonstrating the utility of such modifications in probing the peptide's bioactive conformation. nih.gov Similarly, research on Neuropilin-1 (NRP-1) ligands showed that extending a peptide sequence with homocysteine significantly impacted its receptor binding ability. researchgate.net Molecular dynamics simulations have also been employed to study how modifications like homocysteinylation affect the conformational dynamics of peptides and their subsequent interaction with receptors, as demonstrated with Substance P and its binding to the NK1 receptor. nih.gov

The systematic replacement of canonical amino acids with homocysteine, facilitated by the use of this compound in solid-phase peptide synthesis, allows researchers to map the topochemical requirements of a receptor's binding pocket. This rational design approach helps in developing peptides with enhanced affinity and selectivity.

Investigating Metabolic Stability and Biodistribution through Chemical Modification

A significant hurdle for peptide-based drugs is their susceptibility to enzymatic degradation and rapid clearance in the body. The disulfide bonds formed by cysteine residues are particularly vulnerable to reduction by endogenous thiols like glutathione. rsc.org Chemical modification using homocysteine derivatives offers a pathway to improve metabolic stability.

One advanced strategy is the replacement of a labile disulfide bridge with a more stable linkage. For example, the disulfide bond can be engineered into a thioacetal bridge, which is resistant to reductive cleavage. rsc.org Peptides containing these modifications have shown significantly increased stability in serum and at various pH and temperature conditions while retaining biological activity. rsc.org The synthesis of such modified peptides often begins with the incorporation of protected homocysteine residues.

Role in Understanding Protein Structure and Function

Derivatives of this compound are instrumental in fundamental studies of protein science, offering tools to probe and manipulate protein architecture and folding.

Studies on Disulfide Bond Engineering and Protein Folding Pathways

Disulfide bonds are covalent linkages crucial for the stabilization of the tertiary and quaternary structures of many proteins. rapidnovor.comcreative-proteomics.com Engineering these bonds by substituting cysteine with homocysteine provides a method to study the principles of protein folding and stability. The additional methylene group in the homocysteine side chain, compared to cysteine, alters the geometry and strain of the resulting disulfide bridge.

This modification can be used to:

Probe Conformational Stability: Introducing homocysteine-based disulfide bonds can either stabilize or destabilize a protein structure, providing insights into the forces that govern folding. Computational tools can help predict the effects of such mutations on the free energy of unfolding. mdpi.com

Investigate Folding Pathways: The formation of disulfide bonds is a key step in the oxidative folding of many proteins. creative-proteomics.com Studies have shown that the presence of homocysteine can interfere with successful oxidative folding, leading to a higher population of folded but reduced protein, and a negligible amount of disulfide bond reformation compared to reactions with cysteine. researchgate.net This highlights the critical role of the specific thiol amino acid in guiding the folding process.

Use in Isotope-Assisted Structural Elucidation (e.g., NMR, Mass Spectrometry-based Proteomics)

The structural elucidation of complex biomolecules is greatly enhanced by isotope labeling. This compound can be synthesized with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) incorporated into its structure. When these labeled amino acids are integrated into peptides or proteins, they serve as powerful probes for structural and dynamic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of biomolecules in solution. nih.gov The incorporation of isotopically labeled homocysteine allows for specific signals to be tracked in complex multi-dimensional NMR experiments. This can help in assigning resonances and defining long-range distance restraints that are crucial for accurate structure determination. escholarship.orgnih.gov

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive method for determining the mass of molecules and their fragments, providing information about their elemental composition and structure. currenta.de In proteomics and metabolomics, isotope labeling is used for quantitative analysis and for identifying metabolites. isotope.comresearchgate.net For example, peptides containing labeled homocysteine can be easily distinguished from their unlabeled counterparts in a mass spectrometer. This is particularly useful in "pull-down" experiments to identify protein-protein interactions or in metabolic tracing studies. High-resolution mass spectrometry can determine the mass with high accuracy, allowing for the confirmation of sum formulas for molecules and their fragments. currenta.demicrocombichem.com

| Analytical Technique | Application of Labeled this compound Derivatives | Research Finding |

| NMR Spectroscopy | Incorporation into peptides to provide specific structural constraints. | Helps in the rigorous 3D structural elucidation of peptides in solution. escholarship.orgnih.gov |

| Mass Spectrometry | Use as internal standards for quantification or as tracers in metabolic studies. | Enables precise measurement of peptide/protein levels and helps identify novel metabolites and their biosynthetic origins. currenta.deresearchgate.net |

Novel Applications in Supramolecular Chemistry and Nanomaterial Fabrication

The principles of molecular self-assembly, central to supramolecular chemistry, are being harnessed to create novel nanomaterials with applications in medicine and technology. datanose.nlic.ac.uk The chemical functionalities present in homocysteine derivatives offer opportunities for their use as building blocks in these constructs.

The thiol group of homocysteine (after deprotection of the benzyl group) is a versatile functional handle. It can participate in:

Metal Coordination: Thiols have a strong affinity for certain metals, which can be used to direct the assembly of metal-organic frameworks or to functionalize nanoparticles (e.g., gold nanoparticles).

Redox-Responsive Materials: The thiol group can be reversibly oxidized to form a disulfide bond. This redox activity can be exploited to create "smart" nanomaterials that assemble or disassemble in response to specific redox environments, a feature desirable for targeted drug delivery systems. acs.org

Self-Assembling Peptides: Peptides containing homocysteine can be designed to self-assemble into nanostructures like hydrogels, micelles, or nanotubes. acs.orgfrontiersin.org These assemblies are driven by non-covalent interactions such as hydrogen bonding and hydrophobic effects, with the potential for covalent disulfide cross-linking to stabilize the final structure. ic.ac.uk

While the direct application of this compound in this area is an emerging field, its derivatives provide a platform for creating functional monomers for supramolecular polymerization and for the fabrication of responsive biomaterials. frontiersin.orgresearchgate.net The ability to combine the peptide's biorecognition capabilities with the chemical reactivity of the homocysteine side chain opens up new avenues for creating sophisticated nanomaterials for theranostics and other biomedical applications. frontiersin.org

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | N-tert-butoxycarbonyl-S-benzyl-L-homocysteine |

| Boc | tert-butoxycarbonyl |

| Bzl | Benzyl |

| Cysteine | (2R)-2-amino-3-mercaptopropanoic acid |

| Homocysteine | (2S)-2-amino-4-mercaptobutanoic acid |

| Glutathione | (2S)-2-amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoic acid |

| Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe |

| Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ |

Challenges, Methodological Advancements, and Future Perspectives in Boc-hocys Bzl -oh Research

Addressing Synthetic Yields and Purity in Complex Homocysteine Peptide Libraries

The construction of complex peptide libraries, particularly those containing modified residues such as homocysteine, is often hampered by issues that affect both the final yield and the purity of the desired products. In solid-phase peptide synthesis (SPPS), the efficiency of each coupling and deprotection step is paramount. The synthesis of large peptides or complex libraries magnifies any inefficiencies, leading to a heterogeneous mixture of deletion sequences and other impurities that are difficult to separate.

A primary factor influencing yield and purity is the choice of the solid support. For the synthesis of very large peptides (typically 30-50 amino acids), utilizing a resin with a low substitution level (0.1 to 0.4 mmol/g) is often beneficial. peptide.com This lower substitution can help mitigate problems arising from the aggregation of growing peptide chains, a common issue that hinders reaction kinetics. peptide.com For smaller peptides, standard substitution resins (0.5 to 1.2 mmol/g) are generally sufficient. peptide.com

Methodological approaches have also been developed to enhance the efficiency of library synthesis. The "tea bag" method, originally developed for Boc/Bzl chemistry, allows for the simultaneous synthesis of a multitude of peptides. mdpi.com This strategy involves enclosing the resin in porous polypropylene bags, which are then transferred together through the common deprotection and washing steps, and sorted for the individual amino acid coupling steps. mdpi.com This approach standardizes the synthesis cycle and can significantly increase throughput, making the generation of large, complex libraries more feasible. mdpi.com For instance, a standardized protocol might use HBTU for single couplings and the more reactive HCTU for subsequent or more difficult couplings to drive the reactions toward completion. mdpi.com

| Parameter | Recommendation for Complex/Long Peptides | Rationale |

| Resin Substitution | Low (0.1-0.4 mmol/g) | Reduces peptide chain aggregation, improving reaction accessibility and kinetics. peptide.com |

| Synthesis Strategy | "Tea Bag" Method | Enables parallel synthesis of many peptides, increasing throughput for library generation. mdpi.com |

| Coupling Reagents | Use of high-reactivity activators (e.g., HCTU) | Ensures complete coupling, especially for difficult sequences, minimizing deletion byproducts. mdpi.com |

Strategies for Overcoming Aggregation and Racemization Issues During Peptide Elongation

Two of the most significant hurdles in SPPS are peptide aggregation and racemization of amino acid residues during elongation. Both phenomena can severely impact the synthesis of pure, full-length peptides, especially those containing aggregation-prone or sensitive residues.

Aggregation: As a peptide chain elongates on the resin, it can fold into secondary structures stabilized by intermolecular hydrogen bonds. This self-association, or aggregation, can render the N-terminus of the growing chain inaccessible for subsequent coupling and deprotection reactions, leading to truncated or incomplete sequences. peptide.comsigmaaldrich.com This is particularly problematic for hydrophobic sequences. peptide.com A variety of strategies have been developed to disrupt this hydrogen bonding network:

Solvent and Additive Modification: Switching to solvents like N-methylpyrrole (NMP) or adding chaotropic salts (e.g., LiCl, KSCN) or detergents can disrupt the hydrogen bonds causing aggregation. peptide.comsigmaaldrich.com

Physical Disruption: Applying sonication or increasing the coupling temperature can provide the energy needed to break up aggregates. peptide.com

Backbone Protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of an amino acid every six to seven residues effectively prevents hydrogen bond formation. peptide.comsigmaaldrich.com

Structure-Disrupting Elements: The introduction of "pseudoproline" dipeptides can break up the regular secondary structures that lead to aggregation. peptide.comsigmaaldrich.com The native peptide sequence is restored upon final cleavage and deprotection. sigmaaldrich.com

Racemization: Racemization, the conversion of an L-amino acid to a D-amino acid, is a critical issue that compromises the stereochemical purity of the final peptide. This is particularly a risk for the activated amino acid during the coupling step. The C-terminal residue of a peptide is especially prone to racemization under acidic conditions. google.com The mechanism often involves the formation of a planar oxazolone intermediate from the activated carboxyl group, which can be re-protonated from either side, leading to a loss of chiral integrity. uva.nlluxembourg-bio.com Strategies to minimize racemization include:

Minimizing Activation Time: Using highly efficient coupling reagents like HATU can shorten reaction times and reduce the opportunity for oxazolone formation. luxembourg-bio.com

Controlling Base Strength: The choice and amount of base used during coupling are critical, as excessive base can promote racemization.

Deuterated Hydrolysis: While used for analysis rather than prevention during synthesis, hydrolyzing peptides in a deuterated environment (DCl/D₂O) can help quantify the extent of racemization that occurred during the synthesis process by exchanging the alpha-carbon hydrogen and thus reducing further racemization during the analytical step. mdpi.com

Innovation in Protecting Group Chemistry for Sulfur-Containing Amino Acids

The thiol group of sulfur-containing amino acids like cysteine and homocysteine is highly reactive and requires robust protection throughout peptide synthesis. bachem.com In the context of Boc/Bzl chemistry, the protecting group for the sulfur side chain must be stable to the repeated treatments with trifluoroacetic acid (TFA) used to remove the N-terminal Boc group, yet be removable during the final cleavage step, typically with strong acids like hydrogen fluoride (HF). bachem.comiris-biotech.de

The S-benzyl (Bzl) group, as used in Boc-hocys(bzl)-OH, is a classic choice for this purpose. peptide.com It provides adequate stability against TFA, although some partial removal can occur, which may be a concern in the synthesis of very long peptides where the residue is near the C-terminus and exposed to many deprotection cycles. peptide.compeptide.com

Innovations in this area focus on improving stability, orthogonality, and synthetic efficiency:

Increased Acid Stability: For Boc chemistry, groups with greater acid stability than benzyl, such as 2,6-dichlorobenzyl (2,6-Cl₂Bzl), have been employed for other amino acids like tyrosine to prevent partial deprotection during synthesis. peptide.com Similar strategies can be applied to homocysteine.

Protecting-Group-Free Synthesis: A significant advancement is the development of methods that avoid protecting groups altogether. For example, researchers have used biomass-derived cysteine as a sustainable sulfur source in a one-pot, two-step procedure in water to synthesize other sulfur-containing amino acids like ergothioneine. rsc.orgresearchgate.net This approach dramatically reduces the number of synthetic steps and avoids hazardous reagents. rsc.orgresearchgate.net

Novel Ligation and Labeling Chemistries: The development of sulfur ¹⁸F-fluoride exchange click chemistry represents a novel method for labeling amino acids. nih.gov While primarily for imaging tracers, the underlying chemistry involving sulfonyl fluorides highlights new ways to selectively modify sulfur-containing side chains, which could inspire new protection strategies. nih.gov

| Protecting Group Strategy | Key Features | Application Context |

| S-Benzyl (Bzl) | Classic choice for Boc/Bzl SPPS; stable to TFA but removable with HF. bachem.compeptide.com | Standard protection for homocysteine and cysteine in Boc-based synthesis. |

| More Acid-Stable Groups (e.g., 2,6-Cl₂Bzl) | Offers enhanced stability against repeated TFA exposure. peptide.com | Useful for long peptide syntheses where partial deprotection is a concern. |

| Protecting-Group-Free Synthesis | Eliminates protection/deprotection steps, increasing efficiency and reducing waste. rsc.orgresearchgate.net | Emerging sustainable chemistry approach, demonstrated for other sulfur-containing amino acids. |

| Sulfur-Fluoride Exchange | Novel click chemistry for selective modification and labeling of sulfur-containing residues. nih.gov | Primarily for PET tracers, but shows potential for new orthogonal modification strategies. |

Integration with Automation and High-Throughput Synthesis Platforms

The demand for large libraries of peptides for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. These systems enhance reproducibility, reduce manual labor, and accelerate the pace of research. beilstein-journals.orgchimia.ch The synthesis of peptides containing this compound can be readily integrated into these automated workflows.

Modern synthesis robots are capable of performing all the necessary steps of SPPS, including resin loading, reagent delivery, washing, and cleavage. chimia.chbiorxiv.org These platforms can be programmed to run complex synthesis protocols, manage multiple parallel reactions, and even integrate with analytical tools for in-line monitoring. beilstein-journals.org

Key advancements include:

Fully Automated Platforms: Systems have been developed that enable the fully automated synthesis of peptide libraries with minimal user intervention. These platforms significantly reduce reaction times and can improve crude purity and isolated yields by standardizing reaction conditions. biorxiv.org

High-Throughput Experimentation (HTE): HTE systems allow for the parallel synthesis and screening of hundreds or even thousands of compounds. chimia.chnih.gov For example, a combinatorial library of 1,716 cyclic peptide analogues was successfully synthesized and screened for antibacterial activity using a high-throughput methodology. nih.gov

Integration with Artificial Intelligence (AI): The newest generation of synthesis platforms leverages AI and machine learning algorithms. beilstein-journals.orgchemspeed.com These "self-optimizing" systems can autonomously design experiments, execute reactions, analyze the results, and then predict the optimal conditions for the next set of reactions, dramatically accelerating process optimization. beilstein-journals.org

Computational Approaches to Predict Reactivity and Conformational Outcomes of Homocysteine-Containing Peptides

Computational chemistry provides powerful tools to investigate the properties of peptides containing non-canonical amino acids like homocysteine at an atomic level. These methods can predict structure, reactivity, and interactions, offering insights that are often difficult to obtain through experiments alone and guiding the design of new molecules.

Conformational Analysis: The flexibility of the homocysteine side chain—one methylene group longer than cysteine—influences the conformational landscape of the peptide. Integrated computational strategies, combining rotational spectroscopy with quantum-chemical computations guided by artificial intelligence, have been used to characterize the stable conformers of isolated homocysteine. aip.org For peptides, force field-based molecular dynamics (MD) simulations can explore the accessible conformations and secondary structures, such as how the presence of homocysteine versus cysteine affects the formation of cluster-binding nests in metalloproteins. nih.gov

Reactivity Prediction: Density Functional Theory (DFT) calculations are employed to model chemical reactions and predict their feasibility. For instance, DFT has been used to elucidate the energetic profile of homocysteine cyclization to form homocysteine thiolactone, a significant biological reaction. mdpi.com Computational models can also predict which cysteine residues in a protein are most likely to interact with homocysteine by calculating parameters like solvent accessibility, dihedral strain energy, and the pKa of the cysteine thiol group. nih.gov

Interaction and Binding Prediction: Predicting how a homocysteine-containing peptide will interact with a biological target is a key application. Computational alanine scanning (CAS) is a method used to predict "hot-spot" residues at protein-protein interfaces by calculating the change in binding free energy upon mutation. acs.org Similar methods can be applied to understand the contribution of a homocysteine residue to binding affinity. More broadly, computational methods are used to predict peptide permeability across biological membranes and to calculate similarity scores between peptide-HLA complexes to predict T-cell cross-reactivity. frontiersin.orgfrontiersin.org

| Computational Method | Application in Homocysteine Peptide Research | Example Finding |

| Molecular Dynamics (MD) Simulations | Exploring conformational preferences and secondary structure formation. | Revealed that cysteine, compared to homocysteine, more frequently forms the nested secondary structures needed to bind [4Fe-4S] clusters. nih.gov |

| Density Functional Theory (DFT) | Calculating reaction energies and elucidating reaction mechanisms. | Modeled the cyclization of homocysteine to its thiolactone derivative. mdpi.com |

| Integrated Spectroscopic/Computational Analysis | Accurate characterization of the conformational landscape of flexible molecules. | Identified and characterized six distinct rotamers of homocysteine in the gas phase. aip.org |

| Structure-Based Energy Calculations | Predicting protein-homocysteine interaction sites and binding affinities. | Identified proteins in the coagulation cascade as likely targets for homocysteinylation based on cysteine accessibility and strain energy. nih.gov |

Q & A

Q. What is the role of the Boc (tert-butoxycarbonyl) and Bzl (benzyl) protecting groups in Boc-Hocys(Bzl)-OH during peptide synthesis?

The Boc group protects the α-amino group of the cysteine residue during solid-phase peptide synthesis (SPPS), preventing unintended side reactions. The benzyl (Bzl) group stabilizes the thiol side chain, which is prone to oxidation or disulfide formation. Deprotection typically involves acidolysis (e.g., trifluoroacetic acid for Boc) and hydrogenolysis or strong acids (e.g., HF for Bzl) . These orthogonal protecting groups enable sequential deprotection in multi-step syntheses, critical for constructing complex peptides with free thiols post-synthesis.

Q. What analytical methods are essential for confirming the purity and identity of this compound after synthesis?

Key methods include:

- HPLC : To assess purity and detect byproducts.

- NMR spectroscopy : To verify molecular structure (e.g., benzyl proton signals at ~7.3 ppm, Boc tert-butyl group at ~1.4 ppm).

- Mass spectrometry (MS) : For exact mass confirmation.

- Thin-layer chromatography (TLC) : For rapid monitoring of reaction progress.

New compounds require full spectral data and elemental analysis, as per guidelines for rigorous characterization .

Q. How should researchers handle this compound to prevent degradation during storage and synthesis?

Store the compound at -20°C in anhydrous conditions (e.g., desiccator) to avoid hydrolysis of the Boc group. During synthesis, use inert atmospheres (N₂/Ar) to minimize thiol oxidation. Pre-activate the carboxyl group with coupling reagents (e.g., HBTU/DIPEA) to enhance reaction efficiency in SPPS .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into sterically hindered peptide sequences?

Steric hindrance can reduce coupling efficiency. Strategies include:

- Extended reaction times : 2–4 hours per coupling step.

- Elevated temperatures : Use microwave-assisted synthesis at 50°C to improve kinetics.

- Alternative coupling reagents : Replace HBTU with PyBOP or COMU for better activation.

- Double coupling : Repeat the coupling step to ensure complete reaction.

Monitor efficiency via Kaiser test or HPLC .

Q. What strategies mitigate racemization risks during the incorporation of this compound into peptide chains?

Racemization at the cysteine α-carbon can occur under basic conditions. Mitigation involves:

- Low-temperature coupling : Perform reactions at 0–4°C.

- Minimizing base exposure : Use milder bases (e.g., DIPEA instead of DMAP).

- Ultrashort activation times : Pre-activate the amino acid for <1 minute before coupling.

Characterize enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How does the Bzl group in this compound influence orthogonal deprotection strategies in multi-step syntheses?

The Bzl group’s stability under acidic conditions (e.g., TFA) allows selective removal of Boc first. Subsequent deprotection of Bzl requires harsh conditions (e.g., HF or TFMSA), which are incompatible with acid-labile resins. For solution-phase synthesis, hydrogenolysis (H₂/Pd-C) selectively removes Bzl without affecting other acid-stable groups. This orthogonality is critical for synthesizing peptides with unprotected thiols .

Q. What computational methods aid in predicting the conformational impact of this compound in peptide design?

Molecular dynamics (MD) simulations can model how the bulky Bzl group affects peptide folding. Density functional theory (DFT) calculations predict electronic interactions between the thiol-protected cysteine and adjacent residues. Pair these with experimental data (e.g., X-ray crystallography) to validate structural hypotheses .

Methodological and Data Analysis Questions

Q. How should researchers resolve contradictions in reported synthetic yields for this compound across studies?

Systematically evaluate variables:

- Solvent systems : Compare DMF vs. DCM efficacy.

- Coupling reagent batches : Test multiple sources of HBTU/HOBt.

- Resin type : Assess Wang vs. Rink amide resin compatibility.

Use Design of Experiments (DoE) to identify critical factors and replicate protocols with controlled parameters .

Q. What criteria define a robust hypothesis for studying this compound’s reactivity in peptide synthesis?

A hypothesis must be:

- Testable : E.g., “Increasing reaction temperature from 25°C to 50°C improves coupling efficiency by 20%.”

- Specific : Define variables (temperature, solvent, reagent).

- Novel : Address gaps, such as understudied thiol-protection kinetics.

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. How can systematic reviews be structured to evaluate this compound’s applications in drug discovery?

Follow PRISMA guidelines:

- Search strategy : Use keywords like “Boc-protected cysteine,” “peptide synthesis,” and “thiol protection” across PubMed, SciFinder, and Web of Science.

- Inclusion criteria : Peer-reviewed studies (2000–2025), SPPS protocols, and in vitro bioactivity data.

- Meta-analysis : Compare coupling efficiencies, deprotection yields, and bioactivity correlations.

Include GRADE criteria to assess evidence quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。